molecular formula C28H30N2O6 B613436 Fmoc-Dap(Dde)-OH CAS No. 247127-51-1

Fmoc-Dap(Dde)-OH

Cat. No. B613436
CAS RN: 247127-51-1
M. Wt: 490,56 g/mole
InChI Key: IGNPBNCBFYUHTM-QFIPXVFZSA-N
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Description

Fmoc-Dap(Dde)-OH, also known as Fmoc-Dap-OH, is a synthetic amino acid used in peptide synthesis. It is a derivative of L-diaminopimelic acid (DAP), a naturally occurring amino acid found in bacterial cell walls. Fmoc-Dap-OH is used in the solid-phase synthesis of peptides, which is a method of peptide synthesis used to produce peptides of varying lengths and sequences. This method is used in both research and industrial applications, and is becoming increasingly popular due to its advantages over traditional peptide synthesis methods.

Scientific Research Applications

  • Synthesis of Peptide Nucleic Acid FRET Probes : Fmoc-PNA-U'-(Dde)-OH, an orthogonally protected peptide nucleic acid (PNA) building block, is used for constructing PNA FRET probes, enabling post-synthetic attachment of reporter groups to amino groups attached to the 5-position of uracil. This approach allows for the detection of target DNA sequences (Oquare & Taylor, 2008).

  • Microwave-Assisted Synthesis of Labelled Peptides : The efficient, automated microwave-assisted Fmoc solid-phase synthesis of 5(6)-carboxyfluorescein-labelled peptides demonstrates the stability of Fmoc-Lys(Dde)-Gly-Wang resin and its application in glycopeptide synthesis (Kowalczyk et al., 2009).

  • Synthesis of Branched Phosphopeptides : In synthesizing bivalent consolidated ligands for SH(32) domains, Fmoc-O-phospho-l-tyrosine and Fmoc-N ε-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-l-lysine (Fmoc-Lys(Dde)-OH) were used. These compounds interact with higher specificity and affinity with the SH2 and SH3 domains of Abelson kinase (Xu et al., 2004).

  • Synthesis of Labeled Peptides : Fmoc-Lys(Dde)-OH was suggested for synthesizing biotin-labeled peptides, useful for peptide trafficking, binding studies, substrate specificity, and receptor cross-linking studies. This strategy allows for the incorporation of various labels, not limited to biotin (Bibbs et al., 2000).

  • Formation of Smart Hydrogels : The formation, characterization, and fluorescence properties of silver nanoclusters within Fmoc-protected amino acid-based hydrogel matrices demonstrate the potential of Fmoc compounds in creating stable and transparent hydrogels (Roy & Banerjee, 2011).

  • Synthesis of Protected Diaminopropionic Acid Esters : A synthetic strategy for orthogonally protected methyl esters of non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap) was developed using Fmoc as the base-labile protecting group, showcasing its application in complex organic synthesis (Temperini et al., 2020).

Mechanism of Action

Target of Action

Fmoc-Dap(Dde)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide sequences it is incorporated into during synthesis . These sequences play crucial roles in various biological processes, depending on their composition and structure .

Mode of Action

this compound interacts with its targets through a process known as self-assembly . This process is driven by various forces, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the peptide sequences it forms. These peptides can influence a variety of pathways, leading to diverse downstream effects . For instance, Fmoc-modified biomolecules with substantial aromatic moieties in their side-chains, such as Fmoc-β-(2-naphthyl)-alanine, can promote self-assembly by forming π-π interactions both between Fmoc groups and side-chain phenyl rings .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its incorporation into peptide sequences and the subsequent biochemical interactions .

Result of Action

The molecular and cellular effects of this compound’s action are determined by the specific peptide sequences it forms. For example, Fmoc-K3 hydrogel, a derivative of this compound, has been shown to support cell adhesion, survival, and duplication .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPBZQFNSMWQIL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673970
Record name 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247127-51-1
Record name 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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